molecular formula C18H18BrNO B11359608 5-bromo-1-ethyl-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11359608
M. Wt: 344.2 g/mol
InChI Key: RRENEEYNYDYLDB-UHFFFAOYSA-N
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Description

5-BROMO-1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex indole derivatives.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential antiviral, anticancer, and antimicrobial activities.
  • Investigated for its role in modulating biological pathways and interactions with cellular targets.

Medicine:

  • Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
  • Evaluated for its pharmacokinetic properties and bioavailability.

Industry:

Mechanism of Action

The mechanism of action of 5-BROMO-1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

  • 1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • 5-BROMO-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

Comparison:

Properties

Molecular Formula

C18H18BrNO

Molecular Weight

344.2 g/mol

IUPAC Name

5-bromo-1-ethyl-3-[(3-methylphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C18H18BrNO/c1-3-20-17-8-7-14(19)11-15(17)16(18(20)21)10-13-6-4-5-12(2)9-13/h4-9,11,16H,3,10H2,1-2H3

InChI Key

RRENEEYNYDYLDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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